molecular formula C18H20ClN3O2 B11698567 2-(4-Chloro-2-methylphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

2-(4-Chloro-2-methylphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11698567
M. Wt: 345.8 g/mol
InChI Key: QWZNPXQIYZHLAD-RGVLZGJSSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted phenoxy group, a dimethylamino-substituted phenyl group, and an acetohydrazide moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps:

    Formation of 4-Chloro-2-methylphenoxyacetic acid: This is achieved by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to Acetohydrazide: The 4-chloro-2-methylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the acetohydrazide with 4-(dimethylamino)benzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, and time), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imine bond, converting it to an amine.

    Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: A precursor in the synthesis of the target compound.

    4-(Dimethylamino)benzaldehyde: Another precursor used in the condensation reaction.

    N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]acetohydrazide: A structurally similar compound lacking the chloro-substituted phenoxy group.

Uniqueness

The uniqueness of 2-(4-Chloro-2-methylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro-substituted phenoxy group and the dimethylamino-substituted phenyl group makes it distinct from other related compounds.

Properties

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C18H20ClN3O2/c1-13-10-15(19)6-9-17(13)24-12-18(23)21-20-11-14-4-7-16(8-5-14)22(2)3/h4-11H,12H2,1-3H3,(H,21,23)/b20-11+

InChI Key

QWZNPXQIYZHLAD-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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